(1-methoxyprop-2-yn-1-yl)cyclopentane
Description
(1-Methoxyprop-2-yn-1-yl)cyclopentane is a cyclopentane derivative substituted with a methoxypropargyl group. The structure combines a cyclopentane ring with a propargyl (C≡C) moiety and a methoxy (-OCH₃) group at the 1-position. This configuration imparts unique reactivity and physicochemical properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science. The propargyl group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the methoxy group influences solubility and electronic characteristics .
Properties
CAS No. |
2639449-43-5 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methoxyprop-2-yn-1-yl)cyclopentane typically involves the alkylation of cyclopentane with a suitable propargyl derivative. One common method is the reaction of cyclopentylmagnesium bromide with propargyl bromide in the presence of a base, followed by methylation of the resulting propargylcyclopentane with methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1-methoxyprop-2-yn-1-yl)cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted cyclopentanes
Scientific Research Applications
(1-methoxyprop-2-yn-1-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-methoxyprop-2-yn-1-yl)cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can participate in cycloaddition reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopentane Derivatives
Substituent Effects and Structural Analogues
Isopropylcyclopentane
- Structure : Cyclopentane with an isopropyl (-CH(CH₃)₂) substituent .
- Physical Properties: Lower polarity due to the absence of methoxy and alkyne groups, leading to lower boiling points compared to the target compound. Applications: Primarily used as a solvent or intermediate in hydrocarbon chemistry, whereas the target compound’s functional groups expand utility in bioactive molecule synthesis .
1,3-Disubstituted Cyclopentanes
- Structure : Cyclopentane with substituents at 1- and 3-positions (e.g., methyl, hydroxy groups) .
- Comparison :
- Steric Effects : 1,3-Disubstitution creates rigidity, whereas the target compound’s single substitution allows conformational flexibility.
- Synthetic Utility : 1,3-Disubstituted derivatives are common in drug design (e.g., prostaglandins), while the target’s propargyl group enables modular derivatization .
Cyclopentane Perhydrophenanthrene (Steroid Core)
- Structure : Fused cyclopentane-phenanthrene system in steroids .
- Comparison: Complexity: Steroids have a polycyclic framework, whereas the target compound is monocyclic. Biological Activity: Steroids interact with specific receptors; the target compound may require functionalization (e.g., adding polar groups) for bioactivity .
Functional Group Comparisons
Propargyl-Containing Compounds
- Example : (Prop-2-yn-1-ylsulfanyl)carbonitrile (C₄H₃NS) .
- Comparison: Reactivity: Both compounds feature a propargyl group, but the target’s methoxy group donates electrons, stabilizing intermediates in reactions like Sonogashira coupling. Safety: Propargyl moieties are inherently reactive; the target compound may pose flammability risks similar to cyclopentane .
Methoxy-Substituted Cyclopentanes
Physicochemical Properties
Key Research Findings
- Thermodynamic Behavior: Cyclopentane derivatives with polar substituents (e.g., methoxy) exhibit higher boiling points and improved solubility compared to non-polar analogues like isopropylcyclopentane .
- Safety Profile : Propargyl-containing compounds require careful handling due to flammability and reactivity, as seen in cyclopentane-based refrigerants .
- Synthetic Flexibility : Methoxy and propargyl groups allow sequential modifications, making the target compound versatile for generating libraries of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
